molecular formula C5H9ClO B13872881 3-chlorotetrahydro-2-methylFuran

3-chlorotetrahydro-2-methylFuran

Cat. No.: B13872881
M. Wt: 120.58 g/mol
InChI Key: NMGIAOGZUZGJBE-UHFFFAOYSA-N
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Description

3-chlorotetrahydro-2-methylFuran is a chemical compound with the molecular formula C5H9ClO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorotetrahydro-2-methylFuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the desired position on the furan ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-chlorotetrahydro-2-methylFuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

3-chlorotetrahydro-2-methylFuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorotetrahydro-2-methylFuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its chlorinated structure allows for targeted chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

3-chloro-2-methyloxolane

InChI

InChI=1S/C5H9ClO/c1-4-5(6)2-3-7-4/h4-5H,2-3H2,1H3

InChI Key

NMGIAOGZUZGJBE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)Cl

Origin of Product

United States

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